Ganodermic acid S
CAS No.: 112430-63-4
Cat. No.: VC0528701
Molecular Formula: C34H50O6
Molecular Weight: 554.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112430-63-4 |
|---|---|
| Molecular Formula | C34H50O6 |
| Molecular Weight | 554.8 g/mol |
| IUPAC Name | (E,6R)-6-[(3S,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
| Standard InChI | InChI=1S/C34H50O6/c1-20(11-10-12-21(2)30(37)38)26-19-29(40-23(4)36)34(9)25-13-14-27-31(5,6)28(39-22(3)35)16-17-32(27,7)24(25)15-18-33(26,34)8/h12-13,15,20,26-29H,10-11,14,16-19H2,1-9H3,(H,37,38)/b21-12+/t20-,26-,27?,28+,29+,32-,33-,34-/m1/s1 |
| Standard InChI Key | OTUZGGSAOMCYNC-CRTLAZRUSA-N |
| Isomeric SMILES | C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)OC(=O)C |
| SMILES | CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)OC(=O)C |
| Canonical SMILES | CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)OC(=O)C |
| Appearance | Solid powder |
Introduction
Structural and Chemical Properties of Ganoderic Acid S
Molecular Architecture
Ganoderic acid S (CAS: 104759-35-5) is a C₃₀ lanostane-type triterpenoid with the systematic IUPAC name (E,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid . Its structure features:
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A lanosta-7,9(11),24-triene core with conjugated double bonds at C7–C8, C9–C11, and C24–C25.
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Functional groups: A carboxyl group at C26, acetylated hydroxyl groups at C3 and C15, and a ketone at C3 .
Table 1: Physicochemical Properties of Ganoderic Acid S
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₃₀H₄₄O₃ | |
| Molecular weight | 452.67 g/mol | |
| Density | 1.1 ± 0.1 g/cm³ | |
| Boiling point | 584.7 ± 50.0 °C | |
| LogP | 8.64 | |
| Solubility | Lipophilic (sparingly soluble in water) |
Biosynthesis and Natural Occurrence
Biosynthetic Pathway in Ganoderma lucidum
GAS is synthesized via the mevalonate pathway, with key modifications by cytochrome P450 enzymes (CYPs):
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Lanosterol formation: Squalene epoxidase and lanosterol synthase catalyze the cyclization of 2,3-oxidosqualene into lanosterol .
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Oxidation and acetylation: CYP5150L8 and CYP5139G1 introduce hydroxyl groups at C3 and C15, which are subsequently acetylated .
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Side-chain modification: A Δ²⁴ double bond is formed through dehydrogenation, yielding the final structure .
Heterologous Production
Recent efforts to engineer Saccharomyces cerevisiae for GAS production have achieved modest yields (0.27–2.2 mg/L) by co-expressing G. lucidum CYPs with redox partners . Optimization of plasmid copy numbers via antibiotic selection (hygromycin, G418) improved titers 8.2-fold .
Pharmacological Activities and Mechanisms
Antiplatelet Effects
GAS inhibits thromboxane A2 (TXA2)-mediated platelet aggregation by targeting the Gq-phospholipase Cβ1 pathway :
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At 7.5 µM, GAS reduces Ca²⁺ mobilization by 80% and arachidonic acid release by 95% in human platelets .
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It suppresses diacylglycerol formation and protein tyrosine phosphorylation, critical for integrin αIIbβ3 activation .
Anti-Inflammatory and Hepatoprotective Roles
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GAS modulates NF-κB and AMPK pathways, reducing pro-inflammatory cytokine production .
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In hepatocytes, ganoderic acid A (structurally similar to GAS) attenuates oxidative stress by activating Nrf2 signaling .
Analytical Characterization
Spectroscopic Techniques
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NMR: Key signals include δ 5.88 (H-7), δ 5.01 (H-24), and δ 2.08 (acetyl methyl) .
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UPLC-APCI-HRMS: [M+H]⁺ at m/z 453.3290 (calc. 453.3296) confirms the molecular formula .
Chromatographic Methods
Challenges and Future Directions
Production Limitations
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Low natural abundance: GAS constitutes <0.01% of G. lucidum dry weight .
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Synthetic complexity: Stereochemical hurdles hinder chemical synthesis .
Therapeutic Development
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